N-(2-methoxybenzyl)-2-(2-((2-oxo-2-(p-tolylamino)ethyl)thio)thiazol-4-yl)acetamide
Description
This compound features a thiazole core substituted with a thioether-linked 2-oxo-2-(p-tolylamino)ethyl group and an N-(2-methoxybenzyl)acetamide moiety.
Properties
IUPAC Name |
N-[(2-methoxyphenyl)methyl]-2-[2-[2-(4-methylanilino)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O3S2/c1-15-7-9-17(10-8-15)24-21(27)14-30-22-25-18(13-29-22)11-20(26)23-12-16-5-3-4-6-19(16)28-2/h3-10,13H,11-12,14H2,1-2H3,(H,23,26)(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVITWXICNMHWTP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CSC2=NC(=CS2)CC(=O)NCC3=CC=CC=C3OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-methoxybenzyl)-2-(2-((2-oxo-2-(p-tolylamino)ethyl)thio)thiazol-4-yl)acetamide is a compound that has garnered attention for its potential biological activities, particularly in the realm of medicinal chemistry. This article explores its synthesis, biological activity, mechanisms of action, and relevant case studies.
Chemical Structure
The compound can be represented as follows:
This structure includes a thiazole ring, an acetamide group, and a methoxybenzyl moiety, which contribute to its biological properties.
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of Thiazole Ring : The thiazole component is synthesized through cyclization reactions involving thioketones and amines.
- Acetamide Formation : The acetamide group is introduced via acylation reactions using acetic anhydride or acetyl chloride.
- Final Assembly : The methoxybenzyl group is added through nucleophilic substitution reactions.
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance, derivatives containing thiazole and benzothiazole rings have shown significant cytotoxicity against various cancer cell lines such as A549 (lung cancer) and C6 (glioma) cells. The mechanism often involves the induction of apoptosis through caspase activation and modulation of DNA synthesis pathways .
The biological activity of this compound is hypothesized to be mediated through:
- Inhibition of Key Enzymes : It may inhibit enzymes involved in cancer cell proliferation.
- Induction of Apoptosis : Activation of apoptotic pathways has been noted in studies involving similar thiazole derivatives.
Case Studies
- Study on Thiazole Derivatives : A study synthesized various thiazole derivatives and evaluated their anticancer activity. Compounds with similar structural motifs to this compound exhibited significant cytotoxic effects on cancer cell lines, supporting the hypothesis that structural features play a crucial role in biological efficacy .
| Compound | Cell Line | IC50 (μM) | Mechanism |
|---|---|---|---|
| Compound A | A549 | 15 | Apoptosis induction |
| Compound B | C6 | 10 | Enzyme inhibition |
Comparison with Similar Compounds
Structural and Functional Comparison with Analogues
Thiazole-Acetamide Derivatives
Substituent Effects on Bioactivity
- Antimicrobial Activity: N-(4-Methylthiazol-2-yl)-2-m-tolylacetamide (107b) () shows MIC values of 6.25–12.5 μg/mL against bacterial strains. N-(4-(3-Chlorophenyl)thiazol-2-yl)-2-p-tolylacetamide (107j) exhibits antifungal activity. The target’s p-tolylamino group could mimic 107j’s p-tolyl moiety, suggesting possible antifungal utility .
Thioether and Thiazolidinone Analogues
- Thioxothiazolidinyl-Acetamides ():
- Protease Inhibitors (): 4k and 4l (triazole-benzisothiazol acetamides) inhibit dengue and West Nile virus proteases. The target’s thiazole-thioether structure could adopt analogous binding modes, but the p-tolylamino group may alter selectivity compared to 4k’s phenylamino substituent .
Physicochemical Properties
- Electronic Effects: The p-tolylamino group’s electron-donating methyl substituent may stabilize resonance structures, contrasting with 4k’s phenylamino group (), which lacks this stabilization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
